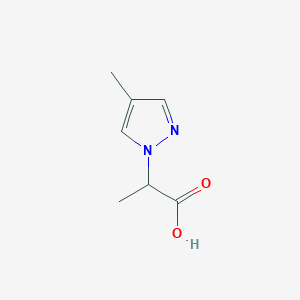

2-(4-甲基-1H-吡唑-1-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the molecular formula C7H10N2O2 . It is a derivative of pyrazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Molecular Structure Analysis

The molecular structure of “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” can be represented by the InChI code: 1S/C7H10N2O2/c1-5(7(10)11)6-3-8-9(2)4-6/h3-5H,1-2H3,(H,10,11) . This indicates that the compound contains a pyrazole ring attached to a propanoic acid group .

科学研究应用

1. Synthesis of New Derivatives

2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid is involved in the synthesis of new chemical derivatives. For instance, Flores et al. (2014) reported efficient heterocyclization processes producing new types of glutamate-like 3-(trihalomethylated-1,2-azol-3-yl)propanoates from similar compounds (Flores et al., 2014). Kumarasinghe et al. (2009) discussed the regiospecific synthesis of similar pyrazole derivatives, emphasizing the challenges in identifying specific regioisomers without crystal X-ray analysis (Kumarasinghe et al., 2009).

2. Corrosion Inhibition

Missoum et al. (2013) studied compounds like 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid for their potential as corrosion inhibitors. They found that certain pyrazolic derivatives are highly effective in inhibiting the corrosion of C38 steel in hydrochloric acid solutions (Missoum et al., 2013).

3. Structural Analysis and Crystallography

Kumarasinghe et al. (2009) also detailed the crystallographic analysis of similar pyrazole derivatives, highlighting the unique crystalline structures and molecular interactions these compounds exhibit (Kumarasinghe et al., 2009).

4. Synthesis of Compounds with Medical Relevance

Reddy and Rao (2006) reported on the synthesis of pyrazol-4-yl propanoic acids, highlighting their potential applications in medicinal chemistry due to the pharmacological activities associated with benzopyrans and pyrazoles (Reddy & Rao, 2006).

5. Catalytic Properties in Chemical Reactions

Boussalah et al. (2009) studied the catalytic properties of copper (II) complexes derived from compounds similar to 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid. These complexes were effective catalysts in the oxidation of catechol to quinone (Boussalah et al., 2009).

未来方向

The future directions for “2-(4-methyl-1H-pyrazol-1-yl)propanoic acid” and its derivatives could involve further exploration of their biological activities and potential applications in drug development . As with any chemical compound, ongoing research is necessary to fully understand its properties, safety profile, and potential uses.

属性

IUPAC Name |

2-(4-methylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-3-8-9(4-5)6(2)7(10)11/h3-4,6H,1-2H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJMPHMZGHRQRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588671 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-methyl-1H-pyrazol-1-yl)propanoic acid | |

CAS RN |

1005582-20-6 |

Source

|

| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-Azepan-1-yl-2-(3-thienyl)ethyl]amine](/img/structure/B1355921.png)

![1-[2-Amino-4-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1355939.png)

![4-[2-(Difluoromethoxy)phenyl]-1,3-thiazol-2-amine](/img/structure/B1355941.png)

![N-[1-(2-chlorophenyl)ethyl]cyclopropanamine](/img/structure/B1355967.png)

![1-(5-methyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B1355976.png)

![4-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidine](/img/structure/B1355977.png)